Cas no 1123169-05-0 ((4'-Amino-biphenyl-4-yl)-acetic acid)

(4'-Amino-biphenyl-4-yl)-acetic acid is a biphenyl derivative featuring both an amino group and a carboxylic acid functional group, making it a versatile intermediate in organic synthesis and pharmaceutical research. Its biphenyl core provides structural rigidity, while the amino and carboxyl groups offer sites for further functionalization, enabling applications in ligand design, drug development, and material science. The compound's well-defined reactivity allows for precise modifications, facilitating the synthesis of complex molecules. Its stability under standard conditions ensures reliable handling and storage. This compound is particularly valuable in the preparation of bioactive molecules, where its bifunctional nature supports the construction of targeted architectures.
(4'-Amino-biphenyl-4-yl)-acetic acid structure
1123169-05-0 structure
Product name:(4'-Amino-biphenyl-4-yl)-acetic acid
CAS No:1123169-05-0
MF:C14H13NO2
MW:227.258523702621
CID:2155146

(4'-Amino-biphenyl-4-yl)-acetic acid Chemical and Physical Properties

Names and Identifiers

    • (4-Amino-biphenyl-4-yl)-acetic acid
    • (4'-Amino-biphenyl-4-yl)-acetic acid
    • 4'-Amino-biphenyl-4-acetic acid
    • 2-(4'-Amino-[1,1'-biphenyl]-4-yl)acetic acid
    • 8731AH
    • Inchi: 1S/C14H13NO2/c15-13-7-5-12(6-8-13)11-3-1-10(2-4-11)9-14(16)17/h1-8H,9,15H2,(H,16,17)
    • InChI Key: HYIJRTVDYSQMEJ-UHFFFAOYSA-N
    • SMILES: OC(CC1C=CC(=CC=1)C1C=CC(=CC=1)N)=O

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 251
  • Topological Polar Surface Area: 63.3
  • XLogP3: 2.6

(4'-Amino-biphenyl-4-yl)-acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1807270-250mg
2-(4'-Amino-[1,1'-biphenyl]-4-yl)acetic acid
1123169-05-0 98%
250mg
¥5167.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1807270-1g
2-(4'-Amino-[1,1'-biphenyl]-4-yl)acetic acid
1123169-05-0 98%
1g
¥14601.00 2024-08-09
Aaron
AR01DNIO-1g
(4'-Amino-biphenyl-4-yl)-acetic acid
1123169-05-0 97%
1g
$370.00 2025-02-11
Aaron
AR01DNIO-250mg
(4'-Amino-biphenyl-4-yl)-acetic acid
1123169-05-0 97%
250mg
$171.00 2025-02-11
Aaron
AR01DNIO-500mg
(4'-Amino-biphenyl-4-yl)-acetic acid
1123169-05-0 97%
500mg
$249.00 2025-02-11
1PlusChem
1P01DNAC-500mg
(4'-Amino-biphenyl-4-yl)-acetic acid
1123169-05-0 97%
500mg
$220.00 2023-12-26
1PlusChem
1P01DNAC-1g
(4'-Amino-biphenyl-4-yl)-acetic acid
1123169-05-0 97%
1g
$320.00 2023-12-26
1PlusChem
1P01DNAC-250mg
(4'-Amino-biphenyl-4-yl)-acetic acid
1123169-05-0 97%
250mg
$156.00 2023-12-26

Additional information on (4'-Amino-biphenyl-4-yl)-acetic acid

Introduction to (4'-Amino-biphenyl-4-yl)-acetic Acid (CAS No. 1123169-05-0)

(4'-Amino-biphenyl-4-yl)-acetic acid, with the chemical identifier CAS No. 1123169-05-0, is a significant compound in the realm of pharmaceutical and biochemical research. This compound, featuring a biphenyl core substituted with an amino group at the 4' position and an acetic acid moiety at the 4 position, has garnered attention due to its versatile structural properties and potential applications in drug development.

The molecular structure of (4'-Amino-biphenyl-4-yl)-acetic acid consists of two aromatic benzene rings connected by a single bond, with the amino group (-NH₂) located on one ring and the acetic acid group (-COOH) on the other. This arrangement imparts unique electronic and steric properties to the molecule, making it a valuable scaffold for designing novel bioactive agents.

In recent years, there has been a growing interest in exploring the pharmacological potential of biphenyl derivatives. The presence of both an amino and an acetic acid functional group in (4'-Amino-biphenyl-4-yl)-acetic acid allows for diverse chemical modifications, enabling researchers to tailor its properties for specific biological targets. For instance, the amino group can be further functionalized to introduce additional pharmacophores, while the acetic acid moiety provides a site for esterification or amidation, expanding its synthetic utility.

One of the most compelling aspects of (4'-Amino-biphenyl-4-yl)-acetic acid is its role as a precursor in the synthesis of more complex molecules. Its structural framework is conducive to the development of ligands for various receptors and enzymes, making it a promising candidate for therapeutic applications. Researchers have leveraged this compound in the design of molecules targeting neurological disorders, inflammatory conditions, and even certain types of cancer.

Recent studies have highlighted the potential of biphenyl derivatives in modulating enzyme activity. Specifically, (4'-Amino-biphenyl-4-yl)-acetic acid has been investigated for its interactions with cytochrome P450 enzymes, which are crucial in drug metabolism. The biphenyl core provides a stable platform for binding to these enzymes, while the functional groups allow for fine-tuning of binding affinity and selectivity. This has opened up new avenues for developing drugs with improved pharmacokinetic profiles.

The compound's ability to cross the blood-brain barrier has also been a focus of research. Biphenyl derivatives are known for their ability to penetrate this critical barrier, making them suitable candidates for central nervous system (CNS) drugs. Studies have demonstrated that modifications to the biphenyl core can enhance CNS penetration, while maintaining or improving target specificity. This has significant implications for treating neurological disorders such as Alzheimer's disease and Parkinson's disease.

In addition to its pharmacological applications, (4'-Amino-biphenyl-4-yl)-acetic acid has shown promise in material science. Its rigid biphenyl structure makes it a suitable candidate for organic semiconductors and light-emitting diodes (LEDs). The compound's ability to form stable crystals and its favorable electronic properties have been explored in the development of next-generation electronic devices.

The synthesis of (4'-Amino-biphenyl-4-yl)-acetic acid involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include Suzuki-Miyaura cross-coupling reactions, which allow for the efficient construction of the biphenyl core. Additionally, protecting group strategies are often employed to ensure selective functionalization of the amino and carboxylic acid groups.

Quality control and analytical techniques play a crucial role in ensuring the integrity of (4'-Amino-biphenyl-4-yl)-acetic acid. High-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are commonly used methods to confirm molecular structure and assess purity. These techniques provide detailed information about the compound's chemical composition and help ensure that it meets stringent pharmaceutical standards.

The future prospects of (4'-Amino-biphenyl-4-yl)-acetic acid are vast and multifaceted. Ongoing research continues to uncover new applications and synthetic pathways, further solidifying its importance in both academic and industrial settings. As our understanding of biological systems grows, so too does the potential for this versatile compound to contribute to advancements in medicine and materials science.

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